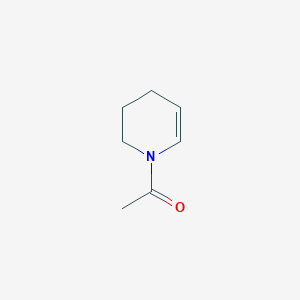

Pyridine, 1-acetyl-1,2,3,4-tetrahydro-

Description

Significance of Partially Saturated Nitrogen Heterocycles in Synthetic Chemistry

Partially saturated nitrogen heterocycles are foundational scaffolds in the development of biologically active molecules. nih.govnih.gov Their three-dimensional structures are considered more drug-like than their flat aromatic counterparts, often leading to improved water solubility. nih.gov These structural motifs are integral to a vast number of natural products and are key components in the synthesis of agrochemicals, pharmaceuticals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.com The ability of these compounds to serve as both imines and enamines is fundamental to their role in biosynthesis, particularly in the formation of alkaloids. taylorfrancis.com The versatility of these heterocycles allows for a broad spectrum of chemical transformations, making them indispensable tools for the synthetic chemist. frontiersin.org

Overview of N-Acylated Tetrahydropyridine (B1245486) Scaffolds in Research

N-acylated tetrahydropyridine scaffolds are a specific subset of partially saturated nitrogen heterocycles that have garnered significant attention in research. The N-acyl group plays a crucial role in modulating the chemical reactivity and physical properties of the tetrahydropyridine ring. For instance, in the context of peptoids, which are mimics of peptides, N-acylation has been a subject of systematic investigation to understand its influence on the molecule's conformation and stability under acidic conditions. mdpi.com These scaffolds can be synthesized through various methods, including the ring-closing metathesis of olefin-containing enamides using ruthenium-based catalysts. organic-chemistry.org Furthermore, N-acylated tetrahydropyridines serve as important intermediates in the synthesis of more complex molecules, including various substituted piperidines. researchgate.net

Structure

2D Structure

Properties

CAS No. |

19615-27-1 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-pyridin-1-yl)ethanone |

InChI |

InChI=1S/C7H11NO/c1-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 |

InChI Key |

ZGKNRILGBQAZDJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCCC=C1 |

Canonical SMILES |

CC(=O)N1CCCC=C1 |

Other CAS No. |

19615-27-1 |

Synonyms |

1-Acetyl-1,2,3,4-tetrahydropyridine |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Pyridine, 1 Acetyl 1,2,3,4 Tetrahydro

Reactions Involving the Nitrogen Atom

The nitrogen atom in 1-acetyl-1,2,3,4-tetrahydropyridine is part of an amide linkage. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group of the acetyl moiety. This delocalization reduces the availability of the lone pair, making the nitrogen atom substantially less reactive compared to a typical secondary amine.

Derivatization via Condensation with Amino Compounds

Condensation reactions, such as the formation of imines or enamines, characteristically involve the reaction of an electrophilic carbonyl group (found in aldehydes and ketones) with a nucleophilic amine. In the structure of 1-acetyl-1,2,3,4-tetrahydropyridine, the carbonyl group of the acetyl moiety is part of an amide. Due to resonance, this carbonyl carbon is significantly less electrophilic than that of an aldehyde or ketone.

Consequently, 1-acetyl-1,2,3,4-tetrahydropyridine does not readily undergo direct condensation with amino compounds at the acetyl group. Derivatization of related heterocyclic systems through condensation typically requires the presence of a more reactive carbonyl functionality elsewhere on the molecule. For instance, the synthesis of certain pyrimidine derivatives involves the condensation of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with compounds containing an active methylene group, a process that relies on a reactive aldehyde group. cas.cz

Transformations Involving the Acetyl Group

The acetyl group is a versatile functionality that can be subjected to various chemical transformations, often to deprotect the nitrogen atom or to alter the electronic and steric properties of the molecule.

Functional Group Interconversions of Acetyl Moieties

The N-acetyl group in 1-acetyl-1,2,3,4-tetrahydropyridine can be interconverted to other functional groups through several key reactions. These transformations are fundamental in synthetic organic chemistry for modifying molecular structure and reactivity.

Key Functional Group Interconversions:

| Transformation | Reagents & Conditions | Product |

| Amide Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), with heating. pressbooks.pubchemguide.co.uk | 1,2,3,4-Tetrahydropyridine + Acetic Acid (or its salt) |

| Amide Reduction | Strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Borane (B79455) (BH₃). pressbooks.pub | N-ethyl-1,2,3,4-tetrahydropyridine |

The hydrolysis of the amide bond is a common method for removing the acetyl protecting group, regenerating the secondary amine. pressbooks.pubetsu.edu This reaction can be catalyzed by either acid or base, though the conditions are typically harsher than those required for ester hydrolysis. pressbooks.pub

Alternatively, the acetyl group's carbonyl can be completely reduced to a methylene group (–CH₂–). This is accomplished using powerful hydride reagents and effectively converts the N-acetyl amide into an N-ethyl amine. pressbooks.pub This specific transformation is a characteristic reaction of amides that does not occur with other carboxylic acid derivatives. pressbooks.pub

Cyclization and Ring Transformation Reactions of Derivatives

While 1-acetyl-1,2,3,4-tetrahydropyridine is a stable molecule, its derivatives can be employed as synthons for constructing more complex heterocyclic systems. These reactions often involve leveraging the existing ring structure as a scaffold for further annulation or transformation.

Formation of Thiazolidine Derivatives via Cyclization

The direct cyclization of 1-acetyl-1,2,3,4-tetrahydropyridine to form a thiazolidine ring is not a chemically feasible one-step process. The synthesis of the thiazolidine core structure fundamentally requires the reaction between a thiol-containing compound and a molecule with an imine or carbonyl group. ekb.eg Common methods include the three-component reaction of an amine, a carbonyl compound, and a mercapto-acid like thioglycolic acid. ekb.eg

However, it is plausible to use 1-acetyl-1,2,3,4-tetrahydropyridine as a starting material in a multi-step synthetic sequence to generate a precursor suitable for thiazolidine ring formation. Such a sequence would first require significant modification of the tetrahydropyridine (B1245486) ring to introduce the necessary functional groups.

In a mechanistically distinct but related context, the N-acetyl group is sometimes introduced after the formation of a heterocyclic ring. For example, pre-formed thiazolidine structures can be reacted with acetic anhydride (B1165640). This reaction results in the N-acetylation of the thiazolidine's nitrogen atom, yielding an N-acetylthiazolidine derivative. This strategy is often used to protect the nitrogen atom or to modify the biological activity of the final compound.

Formation of Pyrazole Derivatives

The synthesis of pyrazoles from 1,3-difunctional compounds is a fundamental and widely utilized reaction in heterocyclic chemistry. youtube.comsouthampton.ac.uk The enamide structure within 1-acetyl-1,2,3,4-tetrahydropyridine can be viewed as a vinylogous amide, possessing reactivity analogous to β-enaminones, which are well-established precursors for pyrazole synthesis. rsc.org

The reaction proceeds via a cyclocondensation reaction with hydrazine or its derivatives. The general mechanism involves the nucleophilic attack of the hydrazine at the β-carbon of the enamide double bond, which is electrophilic due to conjugation with the acetyl group. This is followed by an intramolecular cyclization with the elimination of water, leading to the formation of a pyrazole ring fused or appended to the original tetrahydropyridine skeleton. rsc.orgjapsonline.com

For example, the reaction of β-enaminones with aryl hydrazines in ethanol with acetic acid has been shown to produce regioselective pyrazole derivatives in high yields. rsc.org This method highlights a viable synthetic route that could be adapted for 1-acetyl-1,2,3,4-tetrahydropyridine to generate novel pyrazole-containing heterocyclic systems. The reaction can be summarized as follows:

Nucleophilic Addition: The terminal nitrogen of the hydrazine derivative attacks the electron-deficient β-carbon of the enamide.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the carbonyl carbon of the acetyl group.

Dehydration/Aromatization: Elimination of a water molecule leads to the formation of the stable, aromatic pyrazole ring.

| Precursor Type | Co-reactant | Reaction Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives | Cyclocondensation | youtube.comsouthampton.ac.uk |

| β-Enaminones | Hydrazine Derivatives | Cyclocondensation | rsc.orgrsc.org |

| Chalcones (α,β-Unsaturated Ketones) | Hydrazine Hydrate / Acetic Anhydride | Cyclization and Acetylation | japsonline.com |

General Reactivity of the Tetrahydropyridine Ring System

Electrophilic and Nucleophilic Additions

The enamide moiety in 1-acetyl-1,2,3,4-tetrahydropyridine imparts amphiphilic character to the molecule, meaning it can react with both electrophiles and nucleophiles. researchgate.net

Electrophilic Additions: The double bond in the enamide is electron-rich due to the lone pair on the adjacent nitrogen atom, making it nucleophilic and susceptible to attack by electrophiles. However, this nucleophilicity is tempered by the electron-withdrawing effect of the N-acetyl group. acs.org Electrophilic attack typically occurs at the β-carbon (C-3), leading to the formation of an iminium ion intermediate. This intermediate is stabilized and can be trapped by a nucleophile, completing the addition reaction. researchgate.net

Functionalization of Ring Carbons

Functionalization of the carbon atoms in the tetrahydropyridine ring allows for the introduction of diverse substituents and the synthesis of a wide array of derivatives. Strategies for C-H functionalization are of particular interest as they offer direct routes to modify the core structure.

The reactivity of the different carbon positions in the 1-acetyl-1,2,3,4-tetrahydropyridine ring varies:

C-2 and C-6 (α-carbons): The C-2 position adjacent to the nitrogen is electronically activated. However, direct functionalization can be challenging. Rhodium-catalyzed C-H insertion reactions have been used for the functionalization of N-Boc-piperidine at the C-2 position.

C-3 and C-5 (β-carbons): The C-3 position is part of the enamide double bond and is the primary site for electrophilic attack. The C-5 position is an allylic carbon and could potentially be functionalized through radical or organometallic pathways.

C-4 (γ-carbon): This position is a saturated carbon and is generally less reactive. However, directed C-H functionalization methods, often employing palladium catalysis with a directing group on the nitrogen, can achieve arylation at the C-4 position of piperidine (B6355638) rings. youtube.com

The N-acetyl group plays a crucial role in directing the site-selectivity of these functionalization reactions.

Isomerization and Tautomerism Studies

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a relevant phenomenon for tetrahydropyridine derivatives. wikipedia.org For acetyl-substituted tetrahydropyridines, the primary form of isomerism involves the position of the endocyclic double bond.

A study on 2-acetyltetrahydropyridine, an isomer of the title compound where the acetyl group is attached to a ring carbon, revealed that it exists as a mixture of two tautomers: 2-acetyl-3,4,5,6-tetrahydropyridine and 2-acetyl-1,4,5,6-tetrahydropyridine (B1211944). nih.govresearchgate.net These tautomers were found to have different chromatographic and spectroscopic properties. nih.govresearchgate.net

For 1-acetyl-1,2,3,4-tetrahydropyridine, similar double bond isomerization is possible, which could lead to an equilibrium between different tetrahydropyridine isomers (e.g., 1-acetyl-1,2,5,6-tetrahydropyridine). Such isomerizations can be catalyzed by acids or bases or can occur under thermal or photochemical conditions. organic-chemistry.org

Another potential, though less common, form of tautomerism is the amide-imidate tautomerism of the N-acetyl group itself. Additionally, cyclic enamides have been shown to undergo photo-induced Fries-type rearrangements, where the acyl group migrates from the nitrogen to a ring carbon, transforming the enamide into an enaminone. rsc.orgrsc.org This represents a significant structural isomerization that opens up different avenues of reactivity.

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Reaction Mechanisms for Pyridine (B92270), 1-acetyl-1,2,3,4-tetrahydro- Synthesis

The formation of the tetrahydropyridine (B1245486) ring, particularly when acetylated, involves several key chemical processes. These mechanisms are often complex, involving multiple steps and intermediates.

A structurally related and significant flavor compound, 6-acetyl-1,2,3,4-tetrahydropyridine (6-ATHP), is primarily formed through the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars, typically during the heating of food. acs.orglatu.org.uyfuturelearn.com The formation of 6-ATHP, known for its cracker-like aroma, preferentially involves the amino acid proline reacting with sugars like fructose. acs.org

The classical Hodge mechanism has long been the standard model for explaining the formation of 6-ATHP. acs.org The initial step involves the condensation of a carbonyl group from a sugar with the amino group of proline to form an N-substituted glycosylamine. latu.org.uyfuturelearn.com This is followed by the Amadori rearrangement, where the carbonyl group migrates, leading to a more stable ketoamine compound. mdpi.com Subsequent degradation, dehydration, and fragmentation of the Amadori product generate a variety of reactive intermediates that ultimately cyclize and form the tetrahydropyridine ring. acs.orgmdpi.com

Table 1: Key Stages of the Maillard Reaction

| Stage | Description | Key Intermediates |

|---|---|---|

| Early Stage | Condensation of an amino group and a carbonyl group. | N-substituted glycosylamine |

| Intermediate Stage | Amadori rearrangement, degradation, and fragmentation. | Amadori product, reactive carbonyls |

| Final Stage | Condensation and polymerization. | Melanoidins, Heterocyclic compounds |

This table summarizes the general stages of the Maillard reaction, which provides the framework for the formation of 6-acetyl-1,2,3,4-tetrahydropyridine.

In the synthesis of tetrahydropyridine derivatives, the presence of certain chemical agents can significantly influence the reaction yield and pathway. For instance, in the formation of 6-ATHP, the addition of sodium bisulfite to the reaction mixture has been shown to dramatically increase the yield. acs.org This effect is attributed to the stabilizing role of bisulfite, which likely forms a complex with the final product, protecting it from degradation or further reaction. acs.org

The formation of the tetrahydropyridine ring involves the construction of a Csp²−N bond, a key step in many heterocyclic syntheses. This can be achieved through various intramolecular coupling reactions. One common strategy involves the cyclization of an intermediate containing both a nucleophilic nitrogen and an electrophilic carbon.

In the context of tetrahydropyridine synthesis, a proposed mechanism involves a domino sequence that includes a Knoevenagel condensation, Michael addition, Mannich reaction, and finally, an intramolecular cyclization. nih.gov This sequence assembles the necessary atoms into a linear precursor that then cyclizes to form the six-membered ring. The final step, the formation of the C-N bond, is often rapid. nih.gov Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming Csp²-N bonds, although these are more commonly applied in intermolecular contexts. researchgate.net

Mechanistic Studies of Chemical Transformations

Once formed, 1-acetyl-1,2,3,4-tetrahydropyridine can undergo various chemical transformations. Mechanistic studies of these reactions provide insight into its reactivity and potential for further functionalization.

The cyclization to form the tetrahydropyridine ring often proceeds through distinct, sometimes isolable, intermediates. In a multicomponent synthesis of polysubstituted 1,4,5,6-tetrahydropyridines, a polysubstituted 2-hydroxypiperidine was identified as a key intermediate. nih.gov This intermediate is formed through a sequence of fast reactions, including Knoevenagel condensation, Michael addition, and Mannich reaction, followed by intramolecular cyclization. nih.gov The 2-hydroxypiperidine then undergoes a slow dehydration step to yield the final tetrahydropyridine product. nih.gov The stability of such intermediates can be influenced by substituents; for example, an aryl substituent at the 2-position was found to stabilize the 2-hydroxypiperidine intermediate. nih.gov

Table 2: Intermediates in Tetrahydropyridine Synthesis

| Intermediate | Formation Pathway | Subsequent Reaction |

|---|---|---|

| 2-hydroxypiperidine | Knoevenagel condensation, Michael addition, Mannich reaction, intramolecular cyclization | Slow dehydration |

| N-Tf-Zincke imines | Ring-opening of N-Tf-activated pyridines | Ring-closing with an amine source |

This table highlights key intermediates that have been proposed or identified in different synthetic routes to tetrahydropyridine derivatives. nih.govchemrxiv.org

Insights into Conformation-Dependent Reactivity

The reactivity of cyclic molecules like 1-acetyl-1,2,3,4-tetrahydropyridine can be influenced by their three-dimensional conformation. The tetrahydropyridine ring is not planar and can exist in various conformations, such as half-chair or boat forms. The specific conformation adopted can affect the accessibility of reactive sites and the stereochemical outcome of reactions.

For some tetrahydropyridine derivatives, the presence of certain substituents can lead to the existence of stable rotamers in solution, which are conformational isomers that are slow to interconvert. iaea.org This phenomenon, observable by NMR spectroscopy, indicates that the rotational barrier around a single bond (e.g., the C-N bond of the acetyl group or a bond to a substituent on the ring) is high enough to allow for the distinct observation of different conformations. iaea.org The different spatial arrangements of atoms in these rotamers can lead to different reactivities, although specific studies on the conformation-dependent reactivity of 1-acetyl-1,2,3,4-tetrahydropyridine are not extensively detailed in the provided search results. However, it is a general principle that the steric and electronic environment of a reactive center, which is determined by the molecule's conformation, will dictate its reactivity.

Stereochemical Investigations and Conformational Analysis

Stereochemistry of N-Acetyltetrahydropyridine Derivatives

For instance, in derivatives such as 1-acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate (B1210297), the tetrahydropyridine (B1245486) ring adopts a half-chair conformation. nih.gov In this arrangement, the aryl groups are positioned axially to minimize A1,3 strain, which is a type of steric strain. nih.gov The relative orientation of these groups is crucial for the molecule's stability and reactivity. The study of such derivatives helps in understanding the fundamental principles of stereochemistry in this class of compounds.

Conformational Preferences and Dynamics

The conformational landscape of 1-acetyl-1,2,3,4-tetrahydropyridine and its derivatives is characterized by a delicate balance of steric and electronic effects. These molecules are not static but exist as an equilibrium of different conformations.

Restricted Rotation of the N-Acetyl Group and Rotameric Forms

The rotation around the N-acetyl bond in 1-acetyl-1,2,3,4-tetrahydropyridine is restricted due to the partial double bond character of the amide C-N bond. This restricted rotation gives rise to the existence of rotameric forms, which are stereoisomers that can be interconverted by rotation about a single bond. The energy barrier for this rotation can be significant, leading to the presence of distinct rotamers at room temperature that can often be observed by techniques like NMR spectroscopy. The relative populations of these rotamers are influenced by the steric and electronic nature of the substituents on the tetrahydropyridine ring.

Half-Chair Conformations of Ring Systems

The tetrahydropyridine ring in 1-acetyl-1,2,3,4-tetrahydropyridine derivatives typically adopts a half-chair conformation. nih.gov This is a non-planar conformation that minimizes angle and torsional strain within the six-membered ring. In the case of 1-acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate, X-ray crystallography has shown that the N1 and C3 atoms are out of the basal plane formed by the other ring atoms. nih.gov The substituents on the ring can occupy either axial or equatorial positions, and their preferred orientation is dictated by the need to minimize steric interactions. For example, bulky groups will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Conformational Flexibility and its Impact on Spectroscopic Data

The conformational flexibility of the tetrahydropyridine ring and the restricted rotation of the N-acetyl group have a profound impact on the spectroscopic properties of these molecules. NMR spectroscopy is a particularly powerful tool for studying these dynamic processes. The chemical shifts and coupling constants of the protons on the ring are sensitive to their dihedral angles and, therefore, to the ring's conformation.

For example, variable temperature NMR studies can be used to determine the energy barriers for ring inversion and N-acetyl group rotation. The observation of distinct sets of signals for different conformers at low temperatures, which coalesce into averaged signals at higher temperatures, provides quantitative information about the rates of these conformational changes. The stability of certain 1,2,3,4-tetrahydropyridine derivatives has been observed using 1H NMR spectra, which can reveal slow oxidation over time. nih.gov

Diastereomeric Mixtures and Isomer Ratios in Synthetic Outcomes

The synthesis of substituted 1-acetyl-1,2,3,4-tetrahydropyridine derivatives often results in the formation of diastereomeric mixtures. The ratio of these diastereomers is a critical outcome of the reaction and is influenced by the reaction conditions, the nature of the starting materials, and the stereoselectivity of the reaction pathway.

For instance, the rhodium-catalyzed C–H activation–cyclization–reduction cascade for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines can afford products with excellent diastereoselectivity, often with only a single diastereomer being detectable by NMR spectroscopy. nih.gov However, in some cases, such as with hindered substrates, a mixture of stereoisomers may be observed. nih.gov The formation of trans- and cis-configured diastereomers has been confirmed in the synthesis of certain derivatives, with isomer ratios determined by techniques like NMR. nih.gov In some syntheses, the initial product is a mixture of (E):(Z) isomers, with the ratio being determined from the NMR spectra. nih.gov

| Product | Diastereomeric/Isomer Ratio | Reference |

| Tetrahydropyridine 6j | 10:5:3 stereoisomers | nih.gov |

| Tetrahydropyridine 6l | 10:1:1 stereoisomers | nih.gov |

| trans- and cis-24 | 9:1 | nih.gov |

| Aldehyde 13 | 6:4 ((E):(Z) isomers) | nih.gov |

| Compound 20 | 8.5:1.5 ((E):(Z) isomers) | nih.gov |

| Compound 21 | 6:4 ((E):(Z) isomers) | nih.gov |

| cis-37 and trans-37 | 55:45 | nih.gov |

Determination of Stereogenic Structures by Advanced Crystallographic Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of N-acetyltetrahydropyridine derivatives, including the absolute configuration of stereogenic centers. scielo.br This method provides precise information about bond lengths, bond angles, and torsional angles, which are essential for a detailed understanding of the molecule's conformation.

Crystallographic analysis has been used to confirm the half-chair conformation of the tetrahydropyridine ring in various derivatives. nih.gov For instance, in the structure of 1-acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate, the analysis revealed the precise out-of-plane distances of the N1 and C3 atoms and the dihedral angles between the substituent groups and the ring. nih.gov Such detailed structural information is crucial for correlating the solid-state conformation with the solution-state dynamics observed by spectroscopic methods and for understanding the structure-activity relationships of these compounds. The crystal structure of derivatives can be stabilized by intermolecular interactions such as C—H···O hydrogen bonds. nih.gov

| Compound | Crystallographic System | Space Group | Reference |

| 2-acetyl pyridine (B92270) derivative (Compound 2) | Monoclinic | P21/c | scielo.br |

| 1-acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate | - | - | nih.gov |

Advanced Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR for Chemical Shift Differences and Coupling Constants

Proton NMR (¹H NMR) spectroscopy of 1-acetyl-1,2,3,4-tetrahydropyridine reveals distinct signals for the protons in the molecule, with their chemical shifts and coupling patterns providing a wealth of structural information. The chemical shifts are indicative of the electronic environment of the protons, while the coupling constants provide information about the connectivity of adjacent protons.

The ¹H NMR spectrum typically shows signals corresponding to the acetyl protons and the protons on the tetrahydropyridine (B1245486) ring. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group are deshielded and appear at a lower field compared to the other ring protons. The integration of the signals corresponds to the number of protons giving rise to each signal. The splitting patterns, or multiplicities, arise from the spin-spin coupling between neighboring non-equivalent protons and can be used to deduce the connectivity within the molecule. researchgate.netscielo.br

¹H NMR Data for 1-Acetyl-1,2,3,4-tetrahydropyridine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Acetyl (CH₃) | ~2.1 | s | - |

| H-2 | ~3.5 | t | ~6.0 |

| H-3 | ~1.7 | m | - |

| H-4 | ~1.6 | m | - |

| H-6 | ~3.4 | t | ~6.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1-acetyl-1,2,3,4-tetrahydropyridine gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon of the acetyl group appears at a significantly downfield chemical shift due to the deshielding effect of the oxygen atom. The carbons of the tetrahydropyridine ring appear at chemical shifts characteristic of sp³ hybridized carbons in a heterocyclic system.

¹³C NMR Data for 1-Acetyl-1,2,3,4-tetrahydropyridine

| Carbon | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~169 |

| C-2 | ~45 |

| C-3 | ~25 |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between protons and carbons.

COSY spectra show correlations between coupled protons, helping to trace the proton-proton spin systems within the molecule and confirm the assignments made from the 1D ¹H NMR spectrum.

HSQC spectra show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of the ¹³C NMR signals.

These 2D NMR experiments provide a more complete and reliable structural elucidation of 1-acetyl-1,2,3,4-tetrahydropyridine.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 1-acetyl-1,2,3,4-tetrahydropyridine and to study its fragmentation pattern. nih.gov In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of 1-acetyl-1,2,3,4-tetrahydropyridine will show a molecular ion peak [M]⁺ corresponding to its molecular weight (125.17 g/mol ). nih.gov The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for amides include alpha-cleavage to the carbonyl group and the nitrogen atom. chemguide.co.uklibretexts.orgmiamioh.edu The loss of the acetyl group (CH₃CO) would result in a significant fragment ion. Other fragment ions may arise from the cleavage of the tetrahydropyridine ring. nih.govthieme-connect.de

Key Fragments in the Mass Spectrum of 1-Acetyl-1,2,3,4-tetrahydropyridine

| m/z | Proposed Fragment |

|---|---|

| 125 | [M]⁺ (Molecular Ion) |

| 82 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and the energy used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orglibretexts.org The IR spectrum of 1-acetyl-1,2,3,4-tetrahydropyridine will show characteristic absorption bands for the amide functional group and the C-H bonds.

A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide group. fiveable.mepressbooks.pub The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the tetrahydropyridine ring and the acetyl methyl group, typically in the range of 2850-3000 cm⁻¹. libretexts.orgpressbooks.pub The absence of an N-H stretching band (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amide. fiveable.me

Characteristic IR Absorption Bands for 1-Acetyl-1,2,3,4-tetrahydropyridine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | ~1650 | Strong |

| C-H (sp³) | 2850-3000 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

This technique can establish the absolute stereochemistry if the molecule is chiral and provides detailed information about the conformation of the tetrahydropyridine ring, which can exist in various chair or boat-like conformations. The crystal packing information reveals the intermolecular interactions present in the solid state. Although obtaining suitable crystals can be a challenge, the data from X-ray crystallography is unparalleled in its detail and accuracy.

Table of Compound Names

| Compound Name |

|---|

| Pyridine (B92270), 1-acetyl-1,2,3,4-tetrahydro- |

| 1-Acetyl-1,2,3,4-tetrahydropyridine |

| 2-Acetyl-1,4,5,6-tetrahydropyridine (B1211944) |

| 6-Acetyl-1,2,3,4-tetrahydropyridine |

| 1-(1,2,3,4-tetrahydropyridin-6-yl)ethanone |

| 1-(3,4-dihydro-2H-pyridin-1-yl)ethanone |

| 2-Acetylpyridine |

| 4-Acetylpyridine |

| 1,2,3,6-Tetrahydropyridine (B147620) |

| 3-Acetyl-2,4-dimethylpyrrole |

| 1,4-dihydropyridine |

| 1-{3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-[(2-hydroxypropyl)amino]-6-methylcyclohex-3-en-1- yl}ethanone |

| N'-acetyl-N'-phenyl-2-naphthohydrazide |

| 1,3,4-tri-O-acetyl-2-deoxy-beta-D-erythro-pentopyranose |

| 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e] rsc.orgorganicchemistrydata.orgbenzothiazocines |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate |

| 2-(bromomethyl)naphthalene |

| N-Boc tetrahydropyridine |

| gem-dibromocyclopropane |

| N-methyl-iminodiacetic acid |

| Ritlecitinib |

| Janus kinase 3 |

| 2-butanone |

| Cyclohexanone |

| N-ethylcyclohexylamine |

| 5a-androstan-3-one-ethylene acetal (B89532) |

| 3-Pentanol |

| 3-Phenyl-2-propenal |

| Hexane |

| 3-Methylbutyramide |

| n-Butylamine |

| n-Methylbenzylamine |

| Naphthalene |

| 2-Butenoic acid |

| Ethyl acetate (B1210297) |

| Ethyl methyl ether |

| 1-Bromopropane |

| Pentan-2-one |

| Pentan-3-one |

| Methanol |

| 1-pentene |

| Nitrendipine |

| Nisoldipine |

| Isradipine |

| Pepsin |

| Subtilisin BPN' |

| Subtilisin Novo |

| Papain |

| Copper sulfate (B86663) pentahydrate |

| 1-chloropropane |

| 2-chloropropane |

| 2-chloroheptane |

| 2-bromopropane |

| 1-bromohexane |

| bromobenzene |

| N-(4-nitrobenzoyl)-N'-phenyl hydrazine |

| Isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-car boxylate |

| CdTe quantum dots |

| KTaO3 |

| Tellurium tetrachloride |

| diallyl ether |

| bischromatodihydroxobis-(pyridine)tricopper |

| N-ACETYL-L-TYROSINE ETHYL ESTER |

| Sulfasalazine |

| Chromium picolinate |

| Methylene Chloride |

| Naphthalene |

| Tetrahydrofuran |

| Titanium Dioxide |

Applications in Complex Molecule Synthesis and Organic Transformations

Pyridine (B92270), 1-acetyl-1,2,3,4-tetrahydro- as a Versatile Synthetic Intermediate

Pyridine, 1-acetyl-1,2,3,4-tetrahydro-, also known as 1-acetyl-1,2,3,4-tetrahydropyridine, is a valuable and versatile intermediate in organic synthesis. Its structure, featuring a partially saturated pyridine ring with an acetyl group on the nitrogen atom, provides a unique combination of reactivity and stability that chemists can exploit to construct more complex molecular architectures. The enamine-like reactivity of the double bond within the tetrahydropyridine (B1245486) ring, coupled with the influence of the acetyl group, allows for a range of chemical transformations.

This compound and its derivatives serve as key precursors in the synthesis of various heterocyclic systems. For instance, they are instrumental in the preparation of substituted piperidines, which are prevalent in many biologically active compounds. The acetyl group can be readily removed or modified, providing a handle for further functionalization.

An example of its utility is seen in the unexpected reaction of pyridine with acetyl chloride, which can lead to the formation of N-acetyl-1,2- and 1,4-dihydropyridyl acetic acid derivatives with high regioselectivity. polimi.it This reaction proceeds through a zwitterionic pyridinium (B92312) ketene (B1206846) enolate intermediate, highlighting the novel reactivity that can be accessed with this class of compounds. polimi.it Furthermore, derivatives of 1-acetyl-1,2,3,4-tetrahydropyridine are found in natural products, such as in Nicotiana tabacum, where 2-acetyl-1,4,5,6-tetrahydropyridine (B1211944) exists in tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine.

The versatility of this intermediate is further demonstrated by its use in cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid assembly of complex molecular scaffolds from simple starting materials. These reactions often proceed with high stereoselectivity, making them particularly useful in the synthesis of chiral molecules.

Precursors for Piperidine (B6355638) Derivative Synthesis

One of the most significant applications of Pyridine, 1-acetyl-1,2,3,4-tetrahydro- and its analogs is as a precursor for the synthesis of a wide variety of piperidine derivatives. The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. The partial saturation of the tetrahydropyridine ring provides a direct pathway to fully saturated piperidines through various reduction methods.

Hydrogenation of the double bond in the tetrahydropyridine ring is a common strategy to access the corresponding piperidine. For example, the hydrogenation of N-acyl-dihydropyridine derivatives, formed from the reaction of pyridine with acetyl chloride, can be achieved using platinum(IV) oxide as a catalyst to yield piperidine derivatives. polimi.it

Furthermore, the double bond in the tetrahydropyridine ring can be functionalized prior to reduction, allowing for the introduction of various substituents onto the piperidine core. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines, which can then be reduced to furnish enantioenriched 3-substituted piperidines. organic-chemistry.org This approach highlights the utility of tetrahydropyridines in stereoselective synthesis.

The following table summarizes some synthetic strategies for piperidine derivatives starting from tetrahydropyridine precursors:

| Starting Material Class | Reaction Type | Product Class | Reference |

| N-Acyldihydropyridines | Catalytic Hydrogenation | Piperidine derivatives | polimi.it |

| Phenyl pyridine-1(2H)-carboxylate | Rh-catalyzed Asymmetric Reductive Heck Reaction | 3-Substituted Tetrahydropyridines | organic-chemistry.org |

| 1,2-Dihydropyridines | Stereoselective Protonation and Reduction | Highly Substituted Piperidines | nih.gov |

| N-Allyl-N-homoallylamines | Ring-Closing Metathesis-Isomerization | Cyclic Enamides (precursors to piperidines) | organic-chemistry.org |

These examples underscore the importance of 1-acetyl-1,2,3,4-tetrahydropyridine and related compounds as key building blocks in the synthesis of structurally diverse and pharmaceutically relevant piperidine derivatives.

Intermediates in Alkaloid Total Synthesis

The structural framework of 1-acetyl-1,2,3,4-tetrahydropyridine is a recurring motif in the retrosynthetic analysis of many complex alkaloids. Its ability to be transformed into more elaborate heterocyclic systems makes it a valuable intermediate in the total synthesis of these natural products.

A prominent example of its application is in the total synthesis of quinine, a potent antimalarial drug. In one of the synthetic routes, a tetrahydropyridine intermediate is formed through a Staudinger reaction, which involves the ring closure between a ketone and an azide. This tetrahydropyridine is then stereospecifically reduced to the corresponding amine, a crucial step in constructing the quinuclidine (B89598) core of quinine. wikipedia.org The controlled reduction of the tetrahydropyridine ring is key to establishing the correct stereochemistry in the final natural product. wikipedia.org

The synthesis of other alkaloids, such as those belonging to the Strychnos family, has also utilized tetrahydropyridine-based strategies. For instance, cascade reactions involving the formation of highly substituted tetrahydropyridines can provide rapid access to the complex core structures of these alkaloids. nih.gov

The following table provides a glimpse into the role of tetrahydropyridine intermediates in alkaloid synthesis:

| Target Alkaloid | Key Synthetic Step Involving Tetrahydropyridine Intermediate | Significance | Reference |

| Quinine | Staudinger reaction to form a tetrahydropyridine ring, followed by stereospecific reduction. | Establishes the core quinuclidine structure with correct stereochemistry. | wikipedia.org |

| Strychnos Alkaloids | Cascade reaction to form highly substituted tetrahydropyridines. | Rapid construction of the complex polycyclic core. | nih.gov |

| Betalamic Acid Analogs | Synthesis of 1,2,3,4-tetrahydropyridine derivatives as key intermediates. | Access to analogs of a key intermediate in the biosynthesis of all betalains. | nih.gov |

The use of 1-acetyl-1,2,3,4-tetrahydropyridine and its derivatives as intermediates significantly streamlines the synthesis of complex alkaloids by providing a pre-formed heterocyclic core that can be further elaborated with high degrees of stereochemical control.

Building Blocks for Poly-substituted Heterocycles

The reactivity of 1-acetyl-1,2,3,4-tetrahydropyridine makes it an excellent building block for the synthesis of a variety of poly-substituted heterocycles, extending beyond piperidines. The enamine-like double bond is susceptible to attack by electrophiles, and the ring can participate in various cycloaddition and rearrangement reactions.

One notable example is the synthesis of triacetyl-substituted 1,2,3,4-tetrahydropyridine through the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with aniline. researchgate.net This reaction demonstrates the ability to introduce multiple functional groups onto the tetrahydropyridine scaffold in a single step.

Furthermore, tetrahydropyridines can be used to construct fused heterocyclic systems. For instance, N-Boc protected tetrahydropyridine can undergo dibromocyclopropanation to form a gem-dibromocyclopropane, which can be further transformed into fused 3-D building blocks for fragment-based drug discovery. acs.org

The following table illustrates the diversity of poly-substituted heterocycles that can be synthesized from tetrahydropyridine building blocks:

| Tetrahydropyridine Derivative | Reaction Type | Resulting Heterocycle | Application | Reference |

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones and aniline | Condensation/Cyclization | Triacetyl-substituted 1,2,3,4-tetrahydropyridine | Building block for further synthesis | researchgate.net |

| N-Boc tetrahydropyridine | Dibromocyclopropanation | gem-Dibromocyclopropane fused to piperidine | Intermediate for 3-D fragment synthesis | acs.org |

| N-Sulfonyl 1-aza-1,3-dienes | Inverse-electron-demand Diels-Alder reaction | Highly functionalized piperidines | Synthesis of complex piperidines | organic-chemistry.org |

| Allenamides | Palladium-catalyzed cyclization-Heck reaction | Functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines | Building blocks for further transformation | organic-chemistry.org |

These examples highlight the power of using 1-acetyl-1,2,3,4-tetrahydropyridine and its derivatives as versatile starting materials for the construction of a wide array of complex, poly-substituted heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Development of Novel Synthetic Methods in Heterocyclic Chemistry

The unique reactivity of 1-acetyl-1,2,3,4-tetrahydropyridine and related compounds has spurred the development of novel synthetic methods in heterocyclic chemistry. These methods often focus on achieving high levels of efficiency, selectivity, and atom economy.

Cascade reactions, also known as domino or tandem reactions, are a prime example. A versatile reaction cascade has been developed for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This one-pot procedure involves a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by an electrocyclization and a subsequent acid/borohydride-promoted reduction. nih.gov This method allows for the creation of multiple C-C and C-N bonds in a single operation, leading to significant increases in molecular complexity from simple starting materials. nih.gov

Multicomponent reactions (MCRs) are another area where tetrahydropyridine synthesis has seen significant innovation. The reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can lead to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with multiple stereogenic centers in a stereoselective manner. nih.gov

The development of new catalytic systems has also been crucial. For example, a chiral Lewis acid-catalyzed inverse-electron-demand Diels-Alder reaction of N-sulfonyl 1-aza-1,3-dienes provides a route to highly functionalized piperidine derivatives with excellent endo-selectivity and good enantioselectivities. organic-chemistry.org

These novel methods not only provide efficient access to tetrahydropyridine-based scaffolds but also contribute to the broader field of synthetic organic chemistry by demonstrating new principles of catalysis and reaction design.

Utilization in Regioselective Transformations

The presence of the enamine-like double bond in 1-acetyl-1,2,3,4-tetrahydropyridine allows for various regioselective transformations, enabling chemists to introduce functional groups at specific positions on the heterocyclic ring with a high degree of control.

A key example is the regioselective alkylation of related thieno[3,4-c]furan-5,5-dioxide systems, where the position of alkylation can be controlled by the reaction conditions. rsc.org This principle of regiocontrol is applicable to the tetrahydropyridine system as well.

Furthermore, transition metal-catalyzed reactions have proven to be powerful tools for the regioselective functionalization of tetrahydropyridines. A notable advancement is the development of a highly regioselective intermolecular arylation of 1,2,3,4-tetrahydropyridines. This reaction, which is compatible with a variety of electron-donating and electron-withdrawing aryl iodides as well as heteroaryl iodides, proceeds with complete selectivity at the beta-position.

Another important regioselective transformation is the rhodium(I)-catalyzed C–H activation–alkyne coupling, which leads to the formation of 1,2-dihydropyridines. nih.gov The regioselectivity of this reaction can be influenced by the nature of the alkyne substrate. nih.gov For instance, with unsymmetrical alkynes, a mixture of regioisomers may be obtained, while with others, a single regioisomer can be formed exclusively. nih.gov

These regioselective transformations are critical for the targeted synthesis of complex molecules, as they allow for the precise installation of substituents, which is essential for modulating the biological activity and physical properties of the final compounds.

Challenges and Future Research Directions

Stability Enhancement of Tetrahydropyridine (B1245486) Intermediates

A significant challenge in the synthesis and handling of tetrahydropyridine derivatives, including the 1-acetylated form, is the inherent instability of certain intermediates. The position of the double bond in the tetrahydropyridine ring is crucial; 1-acetyl-1,2,3,4-tetrahydropyridine is a cyclic enamide, which can be susceptible to isomerization and decomposition under various conditions.

Research has shown that the stability of tetrahydropyridine derivatives can be influenced by the substituents on both the nitrogen and the carbon atoms of the ring. For instance, studies on related tetrahydropyridines have demonstrated that certain intermediates, such as 2-hydroxypiperidines, can undergo slow dehydration to form tetrahydropyridines, which may then isomerize over extended periods into more stable forms. nih.gov The N-acetyl group in 1-acetyl-1,2,3,4-tetrahydropyridine influences the electronic properties and conformation of the ring, which in turn affects its stability.

Future research should systematically investigate the factors governing the stability of N-acyl tetrahydropyridine intermediates. This includes:

Effect of N-Acyl Substituent: A comparative study of different N-acyl groups (e.g., formyl, benzoyl) to understand their electronic and steric effects on the stability of the tetrahydropyridine ring.

pH and Solvent Effects: Quantifying the decomposition and isomerization rates under various pH and solvent conditions to establish optimal handling and reaction protocols.

Development of Protective Group Strategies: Designing novel N-substituents that can stabilize the tetrahydropyridine ring during multi-step syntheses and can be readily removed when desired.

One study highlighted the instability of a betalamic acid analog containing a 1,2,3,4-tetrahydropyridine core, which decomposed quickly during purification. nih.gov In contrast, another derivative, a tetrahydropyridone, showed no inclination for further oxidation, indicating that modifications to the ring structure can significantly enhance stability. nih.gov

Development of More Efficient and Stereoselective Synthetic Routes

While methods for synthesizing tetrahydropyridine cores exist, the development of highly efficient and stereoselective routes to specific derivatives like 1-acetyl-1,2,3,4-tetrahydropyridine remains a key objective. Many current methods suffer from drawbacks such as the use of expensive catalysts, harsh reaction conditions, and the formation of multiple isomers, which necessitates difficult purification steps. mdpi.com

Recent advancements have focused on multicomponent reactions (MCRs) and cascade reactions to construct the tetrahydropyridine skeleton with high atom economy and stereoselectivity. nih.govacs.orgufms.br Organocatalysis has emerged as a powerful tool, with catalysts like quinine-derived squaramide and (S)-proline facilitating the enantioselective synthesis of highly functionalized tetrahydropyridines. mdpi.comacs.org For example, a one-pot, five-component reaction using a recyclable (S)-proline organocatalyst has been shown to produce tetrahydropyridines with excellent diastereo- and enantioselectivities. mdpi.com

Future research should aim to:

Design Novel Catalytic Systems: Explore new catalysts, including earth-abundant metals and novel organocatalysts, to improve yields, reduce costs, and enhance stereocontrol. ufms.brnih.gov

Expand Substrate Scope: Develop synthetic methodologies that are tolerant of a wider range of functional groups, allowing for the synthesis of more diverse and complex 1-acetyl-1,2,3,4-tetrahydropyridine analogs.

Flow Chemistry Applications: Adapt existing synthetic routes to continuous flow processes to improve scalability, safety, and product consistency.

The following table summarizes a comparison of different catalytic approaches for the synthesis of tetrahydropyridine derivatives, highlighting the ongoing efforts to improve efficiency and stereoselectivity.

| Catalyst System | Reaction Type | Key Advantages | Yields | Stereoselectivity | Reference |

| (S)-Proline Organocatalyst | One-pot, five-component | Recyclable catalyst, green solvent | Up to 92% | Up to >99:1 dr, 95:5 er | mdpi.com |

| Quinine-derived Squaramide | Michael/aza-Henry/cyclization | Low catalyst loading, high enantioselectivity | 69-91% | High ee | acs.org |

| Rhodium(I) | C-H activation/cyclization | High diastereoselectivity | Up to 95% | >95% dr | acs.org |

| Gold/Organocatalyst | Nitro-Mannich/hydroamination | One-pot cascade, high enantioselectivity | Good | High dr and ee | nih.gov |

Exploration of Novel Reactivity Patterns

The reactivity of 1-acetyl-1,2,3,4-tetrahydropyridine is dominated by its cyclic enamide structure. The double bond can undergo various additions, and the acetyl group can influence the reactivity of the nitrogen and adjacent carbons. While its use as a synthetic intermediate is established, a full exploration of its reactivity patterns is still an active area of research.

N-acyldihydropyridones, closely related structures, have been shown to be versatile synthetic intermediates. nih.gov For example, they can undergo regio- and stereoselective ring-opening reactions, providing access to acyclic amino alcohols with multiple chiral centers. nih.gov This suggests that 1-acetyl-1,2,3,4-tetrahydropyridine could serve as a precursor to a wider range of functionalized nitrogen-containing molecules than currently realized.

Future research directions in this area include:

Asymmetric Transformations: Developing catalytic asymmetric reactions that exploit the enamide double bond, such as asymmetric hydrogenation, hydroformylation, or dihydroxylation, to introduce new stereocenters with high control.

Cycloaddition Reactions: Investigating the participation of the enamide system in [4+2], [3+2], and other cycloaddition reactions to construct complex polycyclic and heterocyclic scaffolds.

C-H Functionalization: Exploring modern C-H activation strategies to directly functionalize the C-H bonds of the tetrahydropyridine ring, offering more direct and efficient routes to substituted derivatives. acs.org

Advanced Computational Modeling for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the structure, stability, and reactivity of molecules like 1-acetyl-1,2,3,4-tetrahydropyridine. rsc.orgnih.gov DFT calculations can provide insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and help in the rational design of new catalysts and synthetic routes. youtube.comresearchgate.net

For instance, computational studies have been used to analyze the binding energies and intermolecular interactions of functionalized tetrahydropyridines with biological targets. nih.gov Such studies can elucidate the structural characteristics that are crucial for a compound's activity and can guide the design of more potent analogs. nih.gov

Future research should leverage advanced computational modeling to:

Model Reaction Pathways: Perform detailed DFT calculations to map the energy landscapes of key synthetic transformations, identifying transition states and intermediates to better understand and optimize reaction conditions.

Predict Spectroscopic Properties: Accurately predict NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives and to resolve ambiguities in structural assignments.

Simulate Dynamic Behavior: Employ molecular dynamics simulations to study the conformational flexibility of the tetrahydropyridine ring and its interactions with solvents and other molecules, which can be critical for understanding its stability and reactivity.

The integration of computational modeling with experimental work will be crucial for accelerating progress in the chemistry of 1-acetyl-1,2,3,4-tetrahydropyridine, enabling a more targeted and efficient approach to overcoming the challenges in its synthesis and application. rsc.orgyoutube.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-acetyl-1,2,3,4-tetrahydro-pyridine, and how can its structural purity be validated?

- Answer : The compound is often synthesized via acetylation of 1,2,3,4-tetrahydro-pyridine derivatives using acetic anhydride or acetyl chloride under inert conditions. Structural validation employs spectroscopic techniques :

- NMR (¹H/¹³C) to confirm acetyl group integration and ring saturation .

- Mass spectrometry (MS) for molecular ion verification (e.g., molecular weight 183.25 g/mol as per tetrahydroacridine analogs ).

- HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against standards .

Q. How is 1-acetyl-1,2,3,4-tetrahydro-pyridine isolated from natural sources, and what are its reported biological roles?

- Answer : Found in plants like Maackia amurensis, isolation involves:

- Solvent extraction (e.g., methanol/chloroform) followed by column chromatography (silica gel, gradient elution) .

- Biological role : Acts as a secondary metabolite with potential allelopathic or defense functions, though specific mechanisms require further study .

Q. What analytical methods are recommended for distinguishing this compound from structurally similar acetylated pyridine derivatives?

- Answer : Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns (e.g., C₈H₁₁NO vs. C₇H₁₁NO for 2-acetyl-tetrahydropyridine ).

- FTIR to identify acetyl C=O stretches (~1680–1720 cm⁻¹) and pyridine ring vibrations .

- X-ray crystallography for unambiguous confirmation, as demonstrated for related alkaloids .

Advanced Research Questions

Q. How does 1-acetyl-1,2,3,4-tetrahydro-pyridine interact with biological targets, and what computational tools can model these interactions?

- Answer : Preliminary studies on analogs (e.g., 1-benzyl-tetrahydro-β-carboline) suggest interactions with NMDA receptors or acetylcholinesterase .

- Computational methods :

- Molecular docking (AutoDock Vina) to predict binding affinities.

- Molecular dynamics simulations (GROMACS) to assess stability in enzyme active sites .

Q. What experimental strategies address contradictions in reported spectroscopic data for this compound?

- Answer : Discrepancies (e.g., NMR shifts) may arise from solvent effects or tautomerism. Mitigation strategies:

- Deuterated solvent standardization (e.g., CDCl₃ vs. DMSO-d₆).

- Variable-temperature NMR to detect dynamic equilibria .

- Cross-validation with synthetic standards from independent routes .

Q. How can the catalytic activity of pyridine derivatives be leveraged in functionalizing 1-acetyl-1,2,3,4-tetrahydro-pyridine?

- Answer : Utilize Lewis acid catalysts (e.g., ZnCl₂) for Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

Q. What safety protocols are critical when handling this compound, given pyridine’s toxicity profile?

- Answer : While pyridine is a Group 3 carcinogen (IARC), derivatives may differ. Precautionary measures:

- PPE : Gloves, goggles, and fume hood use.

- Storage : Inert atmosphere, away from oxidizers (per SDS guidelines for analogs ).

- Disposal : Incineration with scrubbers for nitrogen oxides .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.